molecular formula C8H7ClFIO B14038307 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

Katalognummer: B14038307
Molekulargewicht: 300.49 g/mol
InChI-Schlüssel: CYWROHANKWCVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and ethoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, making it distinct from its similar counterparts .

Eigenschaften

Molekularformel

C8H7ClFIO

Molekulargewicht

300.49 g/mol

IUPAC-Name

5-chloro-2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3

InChI-Schlüssel

CYWROHANKWCVPX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1I)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.